molecular formula C12H23N3O2 B7921755 N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide

Cat. No.: B7921755
M. Wt: 241.33 g/mol
InChI Key: VAAFABBAGDNEQF-DTIOYNMSSA-N
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Description

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide is a synthetic acetamide derivative featuring a pyrrolidine core substituted with a branched (S)-2-amino-3-methyl-butyryl group and an acetamide moiety. Its structure combines elements of amino acids (via the (S)-2-amino-3-methyl-butyryl side chain) and heterocyclic amines (pyrrolidine), which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-5-4-10(7-15)6-14-9(3)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,16)/t10?,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAFABBAGDNEQF-DTIOYNMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide typically involves multi-step organic reactions. One common synthetic route might involve:

  • Starting with a protected amino acid, such as N-Boc-L-leucine.

  • Coupling the amino acid with pyrrolidine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N,N-Diisopropylethylamine.

  • Deprotecting the Boc group under acidic conditions to obtain the final amide product.

Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis techniques with optimizations for yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and control. Green chemistry principles may also be applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions might be performed using hydrogen in the presence of a palladium catalyst.

  • Substitution: The acetamide group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:
  • Oxidation: Potassium permanganate in aqueous solution.

  • Reduction: Hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophiles like sodium azide in aprotic solvents.

Major Products Formed:
  • Oxidation Products: Corresponding amides and carboxylic acids.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Derivatives with altered functional groups depending on the nucleophile used.

Scientific Research Applications

Drug Development

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide has been studied for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests that it may interact with specific biological targets, making it a candidate for drug development in treating various conditions, including neurological disorders and cancer.

Case Study: Neuroprotective Effects
Research has indicated that derivatives of this compound exhibit neuroprotective properties, potentially offering therapeutic avenues for conditions like Alzheimer's disease. In vitro studies demonstrated that these compounds could inhibit neuronal apoptosis, suggesting a protective mechanism against neurodegeneration .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain proteases, which are crucial in various physiological processes and disease states.

Case Study: Protease Inhibition
In experimental models, this compound demonstrated significant inhibition of serine proteases, which are implicated in inflammatory responses. This inhibition could lead to reduced inflammation and provide a basis for developing anti-inflammatory drugs .

Synthesis of Novel Compounds

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique functional groups allow for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy or reduced side effects.

Case Study: Synthesis Pathways
Recent synthetic methodologies have utilized this compound as a starting material to create analogs with improved pharmacological profiles. These studies highlight the compound's versatility in medicinal chemistry .

Mechanism of Action

The mechanism by which N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide exerts its effects involves:

  • Molecular Targets: Targets may include enzymes or receptors with specific binding sites for the pyrrolidine ring or the amino acid moiety.

  • Pathways: It can interfere with metabolic pathways by inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Structural Analog: (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide

Key Differences :

  • Substituents: The benzyl group in (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide contrasts with the (S)-2-amino-3-methyl-butyryl group in the target compound.
  • The amino acid chain in the target compound may improve solubility via polar functional groups (amide and amine).
  • Safety Profile: (S)-N-(1-Benzylpyrrolidin-3-yl)acetamide exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . The target compound’s safety data are unavailable, but its amino acid substituent might mitigate toxicity compared to the benzyl group.

Fentanyl Analogs (e.g., Ortho-fluorobutyryl fentanyl)

Key Differences :

  • Core Structure: Fentanyl analogs feature a piperidine ring and aromatic phenyl groups, whereas the target compound uses a pyrrolidine ring and aliphatic amino acid chain.
  • Pharmacological Context : Fentanyl derivatives target opioid receptors, while the biological target of the compound is unspecified. The acetamide linkage is common, but divergent substituents likely direct activity toward different pathways .

GPR139 Agonists (e.g., Compound 20a)

Key Differences :

  • Functional Groups: Compound 20a (a GPR139 agonist) contains a pyrrolo[1,2-d][1,2,4]triazin-4-one moiety and methoxyphenyl group, contrasting with the target’s amino acid and pyrrolidine system.
  • Synthesis and Yield : Compound 20a was synthesized in 40% yield with high HPLC purity (99.4%), suggesting robust synthetic routes . The discontinuation of the target compound may reflect lower synthetic efficiency or stability issues .

Quinoline-Based Acetamides (e.g., Patent Compounds)

Key Differences :

Comparative Data Table

Compound Name Core Structure Key Substituents Toxicity/Safety Notes Synthesis/Status
Target Compound Pyrrolidine (S)-2-Amino-3-methyl-butyryl, Acetamide No data Discontinued
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide Pyrrolidine Benzyl, Acetamide H302, H315, H319, H335 Available (Indagoo)
Ortho-fluorobutyryl fentanyl Piperidine Fluorophenyl, Butyramide Opioid receptor agonist Regulated substance
Compound 20a (GPR139 agonist) Pyrrolo-triazinone Methoxyphenyl, Acetamide High purity (99.4%) Research use, 40% yield
Quinoline-based acetamide (Patent example) Quinoline Indole, Cyano, Tetrahydrofuran-oxy Not reported Patent-protected

Research Implications and Gaps

  • Structural Activity Relationships (SAR): The amino acid side chain in the target compound may enhance solubility and reduce cytotoxicity compared to benzyl or aryl substituents. However, the lack of pharmacological data limits direct comparisons.
  • Synthetic Challenges : The discontinuation of the target compound contrasts with robust synthesis protocols for analogs like Compound 20a , suggesting optimization hurdles.
  • Safety Considerations: While benzyl-substituted analogs show moderate toxicity , the target compound’s amino acid group may offer a safer profile, warranting further toxicological studies.

Biological Activity

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide, also known by its CAS number 1401665-79-9, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, and potential therapeutic applications.

The molecular formula of this compound is C14H27N3O2, with a molecular weight of approximately 269.38 g/mol. The compound features a pyrrolidine ring, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of pyrrolidine have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that certain N-substituted derivatives demonstrated enhanced antibacterial properties compared to traditional antibiotics like cefpirome and ceftazidime .

Anticonvulsant Activity

The compound's structural analogs have been evaluated for anticonvulsant effects in picrotoxin-induced convulsion models. These studies suggest that modifications in the pyrrolidine structure can lead to significant anticonvulsant activity, indicating potential use in treating epilepsy and related disorders .

Cholinesterase Inhibition

This compound has been studied for its ability to inhibit butyrylcholinesterase (BChE), an enzyme associated with cognitive decline in Alzheimer’s disease. ChE inhibitors are crucial in enhancing cholinergic neurotransmission, making this compound a candidate for further research in neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A series of synthesized pyrrolidine derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited antimicrobial activity comparable to that of ampicillin, with minimum inhibitory concentrations (MICs) being significantly lower than those of conventional treatments .
  • Anticonvulsant Research : In a controlled study, various structural analogs were assessed for their efficacy in preventing seizures. One particular derivative showed a 100% protection rate against convulsions, suggesting that the presence of specific functional groups on the pyrrolidine ring enhances anticonvulsant properties .

Data Tables

Biological ActivityCompound TestedEfficacyReference
AntimicrobialThis compoundComparable to ampicillin
AnticonvulsantPyrrolidine Derivatives100% protection
Cholinesterase InhibitionThis compoundSignificant inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide, and what are the critical reaction conditions?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions, leveraging pyrrolidine derivatives as intermediates. For example, similar acetamide derivatives are synthesized using ethanol and piperidine under controlled temperatures (0–5°C) to achieve cyclization or condensation . Key steps include protecting group strategies for the (S)-2-amino-3-methyl-butyryl moiety and purification via column chromatography. Reaction optimization should focus on solvent selection (e.g., ethanol or DMF) and stoichiometric ratios of reagents to minimize by-products.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally related pyrrolidine-acetamide derivatives recommend:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Respiratory Protection : Use P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure .
  • First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and avoiding induced vomiting if ingested .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 13C^{13}\text{C} NMR can confirm the presence of the pyrrolidine ring and acetamide carbonyl group (e.g., peaks at ~170 ppm for carbonyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., using NIST data for analogous compounds) .
  • HPLC : Purity assessment with reverse-phase columns and UV detection at 210–254 nm .

Advanced Research Questions

Q. How can discrepancies in reported toxicological data (e.g., acute toxicity vs. organ-specific effects) be resolved?

  • Methodological Answer : Contradictions in toxicity data (e.g., H302 oral toxicity vs. H335 respiratory irritation ) require:

  • In Vitro Assays : Use cell lines (e.g., HEK-293 or A549) to assess cytotoxicity and organ-specific effects.
  • Dose-Response Studies : Establish LD50_{50} values in animal models under controlled exposure conditions.
  • Meta-Analysis : Cross-reference SDS data with peer-reviewed studies to identify gaps (e.g., lack of carcinogenicity data in ).

Q. What strategies optimize reaction yield during the synthesis of this compound?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Test coupling agents like HATU or EDC/HOAt for amide bond formation .
  • Temperature Control : Maintain low temperatures (0–5°C) during sensitive steps (e.g., cyclization) to prevent racemization .
  • Purification : Use preparative HPLC or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity product .

Q. How should researchers address stability challenges under varying pH or temperature conditions?

  • Methodological Answer : Stability studies should include:

  • Forced Degradation : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2_2O2_2) conditions to identify degradation pathways .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds .
  • Long-Term Storage : Store at -20°C under inert gas (N2_2) to prevent hydrolysis of the acetamide group .

Q. What advanced techniques characterize the compound's interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., cholinesterases, as seen in analogous compounds ).
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D, kon_{on}/koff_{off}) for receptor-ligand interactions.
  • Molecular Dynamics (MD) Simulations : Predict binding modes using software like GROMACS or AMBER .

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